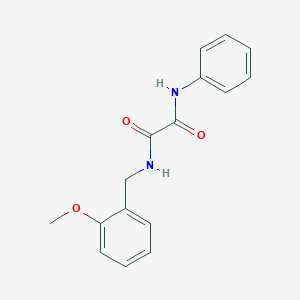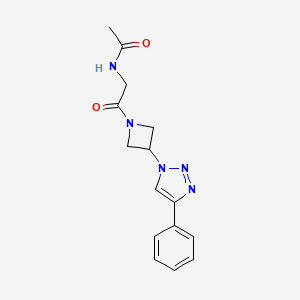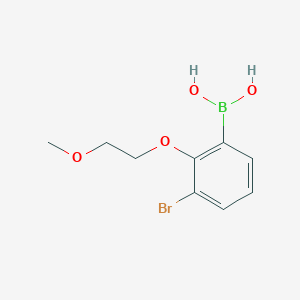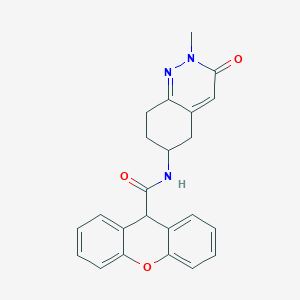
N-(2-methoxybenzyl)-N'-phenylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-N’-phenylethanediamide is a chemical compound that belongs to the class of phenethylamines. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system. It is structurally related to other compounds in the phenethylamine family, which are known for their ability to interact with serotonin receptors in the brain.
Mécanisme D'action
Target of Action
N-(2-methoxybenzyl)-N’-phenylethanediamide, also known as 25I-NBOMe, is a potent serotonin 5-HT 2A/2C receptor agonist . The serotonin 5-HT 2A/2C receptors are the primary targets of this compound . These receptors are widely distributed in the cerebral cortex and have been linked to various neuropsychiatric disorders .
Mode of Action
The compound acts as an agonist on the 5-HT 2A/2C receptors due to its high in vitro binding affinity for these receptors . As an agonist, it binds to these receptors and activates them, leading to a series of downstream effects .
Pharmacokinetics
Some authors hypothesize that the substitution of the phenethylamine structure with a halogen increases the lipophilicity of these drugs, potentially enhancing their absorption at the blood-brain barrier .
Result of Action
The activation of 5-HT 2A/2C receptors by N-(2-methoxybenzyl)-N’-phenylethanediamide can lead to profound changes in perception and cognition, characteristic of hallucinogens . Repeated administration of the compound can lead to alterations in neurotransmission, affecting short-term memory, locomotor function, and anxiety .
Analyse Biochimique
Biochemical Properties
N-(2-methoxybenzyl)-N’-phenylethanediamide is known to interact with various enzymes, proteins, and other biomolecules. It exhibits high binding affinity for 5-HT2A/C serotonin receptors . This interaction plays a significant role in its biochemical reactions .
Cellular Effects
The effects of N-(2-methoxybenzyl)-N’-phenylethanediamide on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been observed to increase the release of dopamine, serotonin, acetylcholine, and glutamate in certain brain regions .
Molecular Mechanism
N-(2-methoxybenzyl)-N’-phenylethanediamide exerts its effects at the molecular level through various mechanisms. It binds to 5-HT2A/C serotonin receptors, leading to increased release of several neurotransmitters . This binding interaction can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-methoxybenzyl)-N’-phenylethanediamide change over time. It has been observed to induce hallucinogenic activity and impact short-term memory and locomotion
Dosage Effects in Animal Models
In animal models, the effects of N-(2-methoxybenzyl)-N’-phenylethanediamide vary with different dosages . At certain thresholds, it can induce hallucinogenic activity, while at high doses, it may have toxic or adverse effects .
Metabolic Pathways
N-(2-methoxybenzyl)-N’-phenylethanediamide is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4, which are involved in its metabolism
Transport and Distribution
The transport and distribution of N-(2-methoxybenzyl)-N’-phenylethanediamide within cells and tissues are complex processes. It is known to easily cross the blood-brain barrier and accumulate in the brain tissue . The specific transporters or binding proteins it interacts with are yet to be identified.
Subcellular Localization
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-N’-phenylethanediamide typically involves the reaction of 2-methoxybenzyl chloride with phenylethanediamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2-methoxybenzyl)-N’-phenylethanediamide may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial processes may employ more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methoxybenzyl)-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: N-(2-methoxybenzyl)-N’-phenylethanediamide can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or thiols in the presence of a suitable base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or thiolated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
N-(2-methoxybenzyl)-N’-phenylethanediamide is structurally similar to other compounds in the phenethylamine family, such as:
- 4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe)
- 4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25I-NBOMe)
- 4-Chloro-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25C-NBOMe)
These compounds share a common phenethylamine backbone and exhibit similar psychoactive properties due to their interaction with serotonin receptors. N-(2-methoxybenzyl)-N’-phenylethanediamide is unique in its specific substitution pattern, which may result in distinct pharmacological effects and potency.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-14-10-6-5-7-12(14)11-17-15(19)16(20)18-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWDQIVCJUHUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B2984433.png)

![2-methyl-5-[(4-phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2984436.png)
![Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate](/img/structure/B2984437.png)
![2-[2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2984438.png)
![N-(3-acetylphenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2984444.png)

![Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2984447.png)
![4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride](/img/structure/B2984448.png)
![N-[(4-methylphenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2984449.png)
![1-(4-Fluorophenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2984450.png)

![1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2984453.png)
